Superior Antimicrobial Derivative Potency: Triazinan-2-one Derivatives of the 5-Methyl-3-isoxazolyl Thiourea Scaffold Outperform Standard Antibiotics by Zone-of-Inhibition Measurement
Derivatives synthesized from the N-(5-methyl-3-isoxazolyl)thiourea scaffold demonstrate antimicrobial activity exceeding standard clinical antibiotics. In the Rajanarendar et al. (2011) study, intermediate N-isothiocyanato(phenyl)methyl-N-(5-methyl-3-isoxazolyl)amines (compounds 2a–j, obtained in 80–90% yield from the parent thiourea scaffold) were cyclized to 1-(5-methyl-3-isoxazolyl)-3,6-diaryl-4-thioxo-1,3,5-triazinan-2-ones (3a–l). Compound 3l (4-chlorophenyl disubstituted) produced a zone of inhibition of 44 mm against S. aureus, 49 mm against E. coli, and 40 mm against P. vulgaris, compared with streptomycin at 29 mm, 39 mm, and 34 mm respectively . This represents a 26–52% increase in zone diameter over the standard antibiotic. In contrast, simple N-phenylthiourea does not provide this derivatization pathway to triazinan-2-ones, and the unsubstituted parent compound itself showed only moderate activity (intermediates 2a–j were described as 'moderately active' and 'close to that of standard drugs') . The differentiating factor is the 5-methylisoxazole ring, which enables the sequential isothiocyanate formation and cyclization chemistry that yields the high-potency triazinane products.
| Evidence Dimension | Antibacterial zone of inhibition (mm) – best-performing triazinan-2-one derivative vs. streptomycin standard |
|---|---|
| Target Compound Data | Compound 3l (derived from N-(5-methyl-3-isoxazolyl)thiourea scaffold): S. aureus 44 mm, E. coli 49 mm, P. vulgaris 40 mm, B. mycoides 31 mm |
| Comparator Or Baseline | Streptomycin (standard antibiotic): S. aureus 29 mm, E. coli 39 mm, P. vulgaris 34 mm, B. mycoides 26 mm |
| Quantified Difference | Δ S. aureus: +15 mm (+52%); Δ E. coli: +10 mm (+26%); Δ P. vulgaris: +6 mm (+18%); Δ B. mycoides: +5 mm (+19%) |
| Conditions | Well diffusion method; nutrient agar; 500 ppm test compound in DMF; incubation at 37°C for 24 h; bacterial strains: S. aureus, B. mycoides, E. coli, P. vulgaris |
Why This Matters
This demonstrates that the 5-methyl-3-isoxazolyl thiourea scaffold is not a terminal product but a gateway intermediate to derivative classes that can outperform commercial antibiotics, a property that simple aryl thioureas (e.g., N-phenylthiourea) cannot replicate.
- [1] Rajanarendar E, Raju S, Reddy MN, Reddy KG. Synthesis and antimicrobial activity of 1-(5-methyl-3-isoxazolyl)-3,6-diaryl-4-thioxo-1,3,5-triazinan-2-ones. Indian J Chem B, 2011, 50B(2): 223–228. Table III and Table IV, pp. 226. View Source
